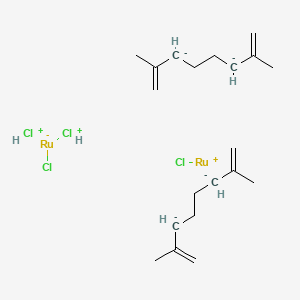
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene is a complex compound that involves ruthenium, a transition metal known for its versatile oxidation states and catalytic properties. Ruthenium compounds have gained significant attention in various fields, including catalysis, medicine, and materials science, due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene typically involves the reaction of ruthenium trichloride hydrate with specific ligands under controlled conditions. One common method includes the complexation of ruthenium trichloride with tricyclohexylphosphine and styrene in a one-pot synthesis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of ruthenium complexes often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrazine, and various ligands such as phosphines and amines. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. In cancer cells, this interaction can result in the generation of reactive oxygen species, which induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Hexacarbonyldi(chloro)dichlorodiruthenium(II): Another ruthenium complex with similar catalytic properties.
[Ru(p-Cymene)Cl2L]: A ruthenium complex with cytotoxicity against cancer cells.
Ruthenium Schiff Base Complexes: Known for their biological applications, including anticancer and antimicrobial activities.
Uniqueness
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16.4ClH.2Ru/c2*1-9(2)7-5-6-8-10(3)4;;;;;;/h2*7-8H,1,3,5-6H2,2,4H3;4*1H;;/q2*-2;;;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCVKILDWMHTRK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH-]CC[CH-]C(=C)C.CC(=C)[CH-]CC[CH-]C(=C)C.[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl4Ru2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
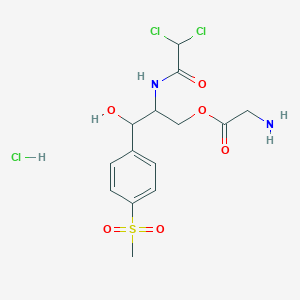
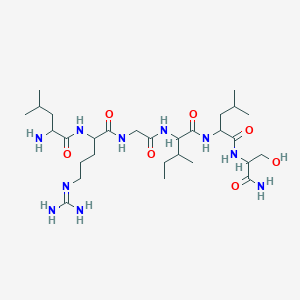
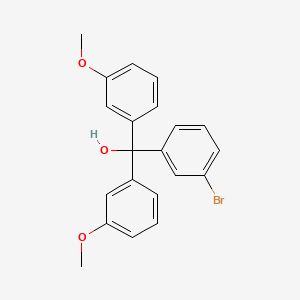
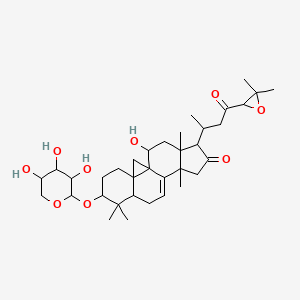
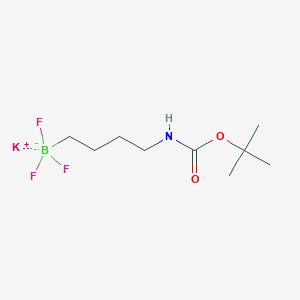
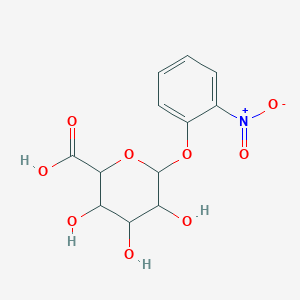
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
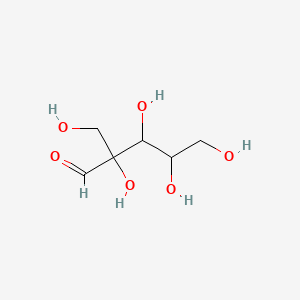

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)
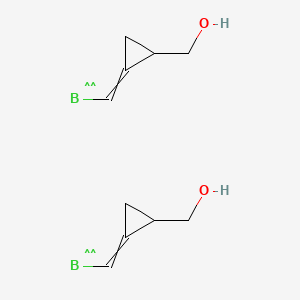
![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)
![7-hydroxy-N-[1-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B13390117.png)
